5-tert-Butyl-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol
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Overview
Description
5-tert-Butyl-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is an organic compound belonging to the class of benzopyrans It is characterized by a benzopyran ring structure with tert-butyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
5-tert-Butyl-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the
Properties
CAS No. |
64918-68-9 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
5-tert-butyl-2,2-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)13-10-8-9-15(4,5)17-12(10)7-6-11(13)16/h6-7,16H,8-9H2,1-5H3 |
InChI Key |
RPQRJHIRYNYOBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2C(C)(C)C)O)C |
Origin of Product |
United States |
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